![molecular formula C12H16BrN B2915819 N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide CAS No. 1810070-29-1](/img/structure/B2915819.png)

N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

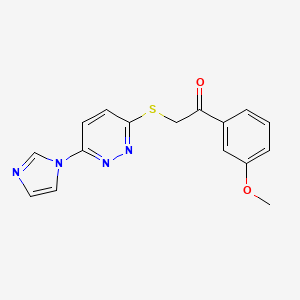

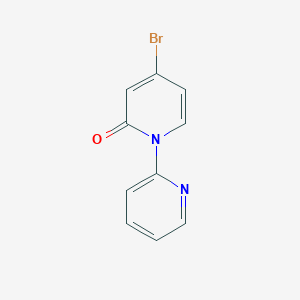

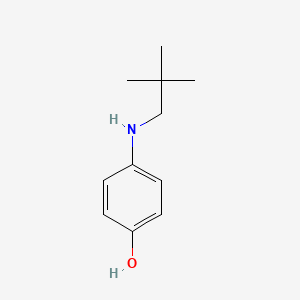

“N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide” is a chemical compound with the CAS Number: 1810070-29-1 . It has a molecular weight of 254.17 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H15N.BrH/c1-13-12-7-11(8-12,9-12)10-5-3-2-4-6-10;/h2-6,13H,7-9H2,1H3;1H . This code provides a textual representation of the molecular structure. Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

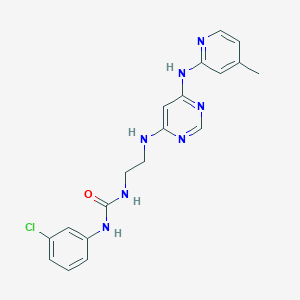

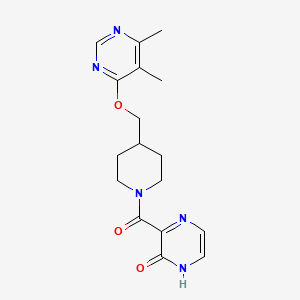

Synthetic Routes and Medicinal Chemistry

Bicyclo[1.1.1]pentan-1-amine has been identified as a crucial moiety in medicinal chemistry due to its structural uniqueness and potential therapeutic applications. A study by Goh et al. (2014) highlights the synthesis of bicyclo[1.1.1]pentan-1-amine via the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane, presenting a scalable and flexible route to this compound, which could be foundational for developing derivatives like N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide (Goh et al., 2014).

Drug-Like Molecule Development

The importance of three-dimensional, small-ring scaffolds in expanding the drug-like chemical space is underscored by Kanazawa et al. (2017), who discuss the high-value bioisostere role of bicyclo[1.1.1]pentane (BCP) for phenyl rings or tert-butyl groups. This work emphasizes the synthesis of multifunctionalized BCP derivatives, which could include N-Methyl-3-phenyl derivatives, to generate drug-like molecules with improved properties (Kanazawa et al., 2017).

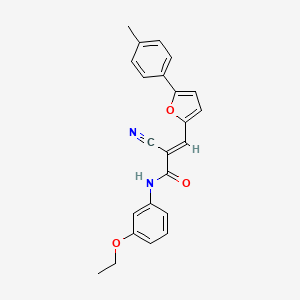

Novel Synthetic Methods

Hughes et al. (2019) report a novel method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane, which highlights the versatility and potential for creating various derivatives, including this compound. This method's mild conditions and functional group tolerance offer a significant advantage in synthesizing complex molecules (Hughes et al., 2019).

Radical Fluorination Techniques

The work by Goh & Adsool (2015) on the radical fluorination synthesis of 3-fluorobicyclo[1.1.1]pentan-1-amine showcases the innovative approaches being explored in the modification of BCP scaffolds. This technique opens new avenues for the functionalization of BCP derivatives, potentially including N-Methyl-3-phenyl variants, to explore novel chemical spaces in medicinal chemistry (Goh & Adsool, 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 suggests avoiding breathing dust/fume/gas/mist/vapours/spray .

Eigenschaften

IUPAC Name |

N-methyl-3-phenylbicyclo[1.1.1]pentan-1-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.BrH/c1-13-12-7-11(8-12,9-12)10-5-3-2-4-6-10;/h2-6,13H,7-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBHAONGELCUOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC12CC(C1)(C2)C3=CC=CC=C3.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one](/img/structure/B2915737.png)

![1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2915738.png)

![{[3-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]methylene}(methyl)ammoniumolate](/img/structure/B2915743.png)

![(E)-N-[(4-fluorophenyl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide](/img/structure/B2915746.png)

![2-[2-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]quinoxaline](/img/structure/B2915748.png)

![1-Phenyl-2-[2-(thiophen-2-yl)-1H-imidazol-1-yl]ethan-1-one](/img/structure/B2915750.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2915751.png)

![1-(4-bromophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2915752.png)